![molecular formula C16H16BrN3O3S2 B2808011 4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 2097904-13-5](/img/structure/B2808011.png)
4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
The compound contains a thiophene ring, a benzothiadiazole ring, and a bromine atom. The benzothiadiazole ring is a type of heterocyclic compound that has been studied for various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The presence of the bromine atom could potentially enhance the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiadiazole and thiophene rings, as well as the bromine atom. The benzothiadiazole ring is a heterocyclic ring that includes sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzothiadiazole and thiophene rings, as well as the bromine atom. The bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
Without specific experimental data, it’s difficult to provide detailed information on the physical and chemical properties of this compound .Scientific Research Applications
Heterocyclic Synthesis
- 4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide is used in heterocyclic synthesis. This includes the creation of various derivatives for potential applications in pharmaceuticals and material science. Notably, benzothiophenes like this compound are utilized to synthesize diverse heterocycles with potential therapeutic properties (Mohareb et al., 2004).
Antimicrobial and Antioxidant Activities
- Derivatives of this compound have been synthesized and screened for antimicrobial and antioxidant activities. Certain derivatives demonstrate significant antimicrobial properties against various bacterial and fungal strains, as well as notable antioxidant capabilities (Raghavendra et al., 2016).
Potential Antimalarial Properties
- Bromo-benzothiophene carboxamide derivatives, closely related to the compound , have shown promise as inhibitors of Plasmodium asexual blood-stages. This suggests potential applications in developing antimalarial drugs (Banerjee et al., 2011).
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. For example, benzothiadiazine derivatives have been found to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3S2/c17-11-9-15(24-10-11)16(21)18-7-8-19-13-3-1-2-4-14(13)20(12-5-6-12)25(19,22)23/h1-4,9-10,12H,5-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYKKORROZINKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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